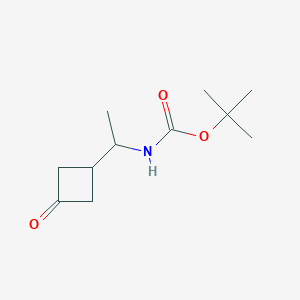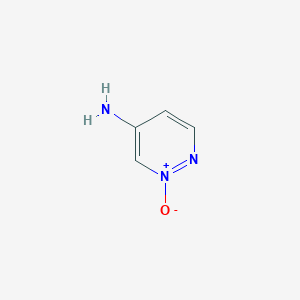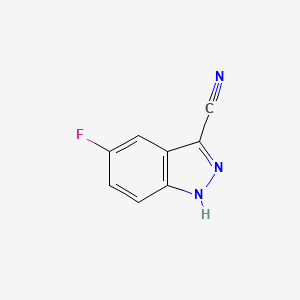![molecular formula C9H12N4 B15230121 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B15230121.png)
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine is a compound that features a fused heterocyclic structure, combining a pyrrole ring with a triazine ring. This unique structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of kinase inhibitors and antiviral agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the synthesis can start from pyrrole, which undergoes bromination followed by reaction with hydrazine to form bromohydrazone. This intermediate can then be cyclized to form the triazine ring .
Another method involves the formation of triazinium dicyanomethylide, which can be further processed through multistep synthesis or transition metal-mediated reactions to yield the desired pyrrolo[2,1-f][1,2,4]triazine derivatives .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing these synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Investigated for its antiviral properties, particularly in the development of drugs like remdesivir.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can regulate cell signaling pathways, leading to effects such as reduced cell proliferation in cancer therapy or inhibition of viral replication in antiviral treatments .
Comparación Con Compuestos Similares
Similar Compounds
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used to treat COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
Uniqueness
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine stands out due to its unique fused heterocyclic structure, which provides a versatile scaffold for the development of various therapeutic agents. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H12N4 |
|---|---|
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
3-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropan-1-amine |
InChI |
InChI=1S/C9H12N4/c10-3-1-2-8-4-9-5-11-7-12-13(9)6-8/h4-7H,1-3,10H2 |
Clave InChI |
VSMOEXMXCYHFRV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC=NN2C=C1CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


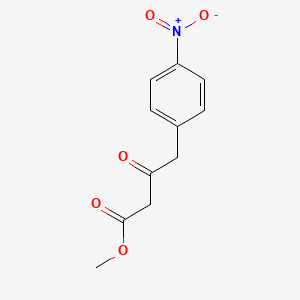
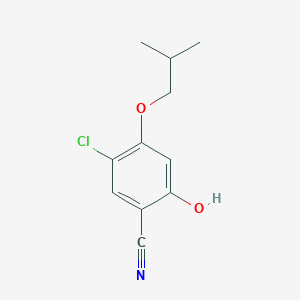




![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetic acid](/img/structure/B15230085.png)




